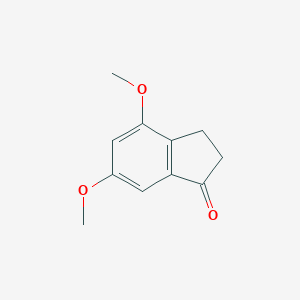
2-Amino-N-isopropyl-3-phenyl-DL-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-isopropyl-3-phenyl-DL-propanamide is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, and a phenyl group attached to a propanamide backbone. It is used primarily in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenepropanamide derivatives.
Amidation Reaction: The amidation reaction involves the introduction of the isopropyl group to the amide nitrogen. This can be achieved using isopropylamine in the presence of a suitable catalyst.
Amination Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the amidation and amination reactions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-N-isopropyl-3-phenyl-DL-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
2-Amino-N-isopropyl-3-phenyl-DL-propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2-Amino-N-isopropyl-3-phenyl-propionamide
- α-Amino-N-isopropyl-hydrocinnamamide
- α-Amino-N-(1-methylethyl)benzenepropanamide
Uniqueness
2-Amino-N-isopropyl-3-phenyl-DL-propanamide is unique due to its specific structural features, such as the combination of an amino group, an isopropyl group, and a phenyl group on a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
IUPAC Name |
2-amino-3-phenyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKTHZSPNCTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B110885.png)



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)







